molecular formula C18H16N2O2S B2872912 2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034441-67-1

2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2872912
CAS RN: 2034441-67-1
M. Wt: 324.4
InChI Key: DBTRYQIUTKHQFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized. It includes the starting materials, reagents, catalysts, and conditions required for the reaction. .


Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

Anti-Tubercular Agent

This compound has been investigated for its potential as an anti-tubercular agent . Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . The molecular interactions of these derivatives in docking studies suggest their suitability for further development as anti-tubercular drugs.

Antiviral Activity

Indole derivatives, which share a similar structural motif with our compound of interest, have demonstrated various biological activities, including antiviral properties . These activities are crucial in the development of new therapeutic agents against a broad range of viruses.

Anticancer Properties

Compounds with similar structures have been synthesized and evaluated for their potential as anticancer agents . They have induced various nuclear features such as chromatin fragmentation and condensation, which are indicative of their ability to affect cancer cell viability .

Biological Building Blocks

The compound serves as a biological building block in organic synthesis and medicinal chemistry. It provides a chemically differentiated structure that is particularly useful for the preparation of drug candidates containing hindered amine motifs .

Mechanism of Action

If the compound is a drug or an active substance, the mechanism of action describes how the compound exerts its effect at the molecular level .

Safety and Hazards

This involves studying the safety profile of the compound. It includes its toxicity, flammability, environmental impact, handling precautions, and disposal methods .

Future Directions

This involves discussing potential future research directions or applications of the compound. It could include potential uses, improvements in synthesis methods, or new reactions that the compound could undergo .

properties

IUPAC Name

2-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-16-7-3-2-6-15(16)18(21)20-11-13-5-4-9-19-17(13)14-8-10-23-12-14/h2-10,12H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTRYQIUTKHQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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